N-Desmethylvardenafil

Catalog No.
S885185
CAS No.
224785-87-9
M.F
C22H30N6O4S
M. Wt
474.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Desmethylvardenafil

CAS Number

224785-87-9

Product Name

N-Desmethylvardenafil

IUPAC Name

2-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one

Molecular Formula

C22H30N6O4S

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C22H30N6O4S/c1-5-7-19-23-15(3)20-22(29)24-21(25-28(19)20)17-14-16(8-9-18(17)32-6-2)33(30,31)27-12-10-26(4)11-13-27/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,29)

InChI Key

AIVNVMRJLJHFCU-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C

Sildenafil and its metabolite N-desmethyl sildenafil are often used in the field of pharmacokinetics and drug metabolism studies. A liquid chromatography-tandem mass spectrometry (LC–MS/MS) method has been developed for simultaneous quantification of sildenafil and its metabolite N-desmethyl sildenafil in human plasma . This method is sensitive and specific, and it uses sildenafil-d8, N-desmethyl sildenafil-d8 as internal standards .

N-Desmethylvardenafil is a pharmacologically active compound that serves as a metabolite of vardenafil, a selective inhibitor of phosphodiesterase type 5 (PDE5) primarily used for the treatment of erectile dysfunction. Its chemical structure is characterized by the formula C21H28N6O4SC_{21}H_{28}N_{6}O_{4}S and it is recognized for its role in enhancing blood flow to the penis by preventing the breakdown of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, thereby facilitating an erection in response to sexual stimulation .

N-Desmethylvardenafil itself likely lacks a significant pharmacological effect. Vardenafil, on the other hand, acts by inhibiting phosphodiesterase-5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in the penis. cGMP is a signaling molecule involved in relaxation of smooth muscle tissue, which is crucial for blood flow during an erection [].

, primarily through metabolic pathways involving cytochrome P450 enzymes. The main reaction leading to its formation is the N-demethylation of vardenafil, which is catalyzed predominantly by the CYP3A4 and CYP3A5 isoforms. This process involves the removal of a methyl group from the nitrogen atom in the piperazine ring of vardenafil .

Other potential reactions include:

  • Oxidation: N-Desmethylvardenafil can be further oxidized to form other metabolites.
  • Conjugation: It may undergo conjugation with glucuronic acid or sulfate, enhancing its solubility and excretion .

The synthesis of N-desmethylvardenafil primarily occurs through the metabolic conversion of vardenafil in the liver. This biotransformation process involves:

  • Administration of Vardenafil: Once administered, vardenafil is absorbed and metabolized.
  • Cytochrome P450 Enzyme Activity: The CYP3A4 and CYP3A5 enzymes catalyze the N-demethylation reaction, yielding N-desmethylvardenafil as a primary metabolite .

In laboratory settings, synthetic methods may also involve chemical modifications of vardenafil or related compounds, although such methods are less common compared to metabolic pathways.

N-Desmethylvardenafil is primarily studied for its role as a metabolite in pharmacokinetic studies related to vardenafil. Understanding its properties helps in:

  • Assessing Drug Interactions: Evaluating how co-administered drugs may affect the metabolism of vardenafil.
  • Determining Efficacy and Safety: Investigating how variations in metabolism influence therapeutic outcomes and side effects associated with PDE5 inhibitors .

Interaction studies involving N-desmethylvardenafil focus on its metabolic pathways and how they are influenced by other substances. For instance:

  • Inhibition by Other Drugs: Co-administration of drugs that inhibit CYP3A4 (e.g., certain antiretrovirals) can reduce the metabolism of vardenafil, leading to increased levels of N-desmethylvardenafil and potentially enhancing side effects .
  • Pharmacokinetic Variability: Individual differences in enzyme activity can result in variability in drug response among patients, necessitating careful monitoring when prescribing PDE5 inhibitors .

N-Desmethylvardenafil can be compared with several similar compounds that also act as PDE5 inhibitors or their metabolites:

Compound NameChemical FormulaUnique Features
VardenafilC23H32N6O4SC_{23}H_{32}N_{6}O_{4}SParent compound; more potent PDE5 inhibitor
SildenafilC22H30N6O4SC_{22}H_{30}N_{6}O_{4}SAnother PDE5 inhibitor; has different metabolic pathways
TadalafilC22H19N3O4C_{22}H_{19}N_{3}O_{4}Longer half-life; different mechanism of action
N-DesmethylsildenafilC21H28N6O4SC_{21}H_{28}N_{6}O_{4}SMetabolite of sildenafil; retains some biological activity

Uniqueness

N-Desmethylvardenafil's uniqueness lies in its specific metabolic pathway from vardenafil, which distinguishes it from other PDE5 inhibitors and their metabolites. While it shares structural similarities with other compounds like N-desmethylsildenafil, its specific interactions and potency profile contribute to its distinct pharmacological behavior .

XLogP3

2.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

474.20492463 g/mol

Monoisotopic Mass

474.20492463 g/mol

Heavy Atom Count

33

UNII

U1J85UZ69Z

Wikipedia

N-desmethylvardenafil

Dates

Modify: 2024-04-14

Explore Compound Types